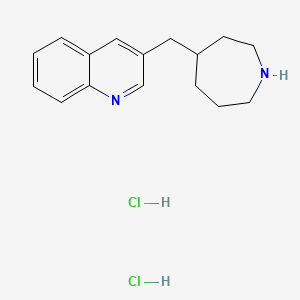

3-(Azepan-4-ylmethyl)quinoline dihydrochloride

Description

3-(Azepan-4-ylmethyl)quinoline dihydrochloride is a quinoline derivative characterized by the substitution of an azepane (7-membered saturated nitrogen-containing ring) moiety at the 3-position of the quinoline scaffold. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and biochemical studies. The azepane ring contributes to unique conformational flexibility and binding interactions, which may influence receptor affinity and pharmacokinetics .

Properties

Molecular Formula |

C16H22Cl2N2 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

3-(azepan-4-ylmethyl)quinoline;dihydrochloride |

InChI |

InChI=1S/C16H20N2.2ClH/c1-2-6-16-15(5-1)11-14(12-18-16)10-13-4-3-8-17-9-7-13;;/h1-2,5-6,11-13,17H,3-4,7-10H2;2*1H |

InChI Key |

LHZNAJOSCZWKBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)CC2=CC3=CC=CC=C3N=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Attachment of the Azepane Moiety: The azepane moiety can be introduced through nucleophilic substitution reactions.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-4-ylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to quinoline structures, including 3-(Azepan-4-ylmethyl)quinoline dihydrochloride, may exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Antimicrobial Effects

Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that 3-(Azepan-4-ylmethyl)quinoline dihydrochloride may possess antibacterial and antifungal properties. These effects are likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways within pathogens .

Cancer Research

A notable study published in a peer-reviewed journal demonstrated the efficacy of a similar quinoline derivative in inhibiting the growth of melanoma cells. The research highlighted the compound's ability to induce apoptosis and inhibit migration, suggesting a potential role in treating metastatic cancers .

Antimicrobial Studies

In another investigation, derivatives of quinoline were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

This compound () shares the azepane moiety but differs in the substitution pattern:

- Core structure: A 4-oxo-1,4-dihydroquinoline scaffold with a cyclopropane and fluorine substituent.

- Key distinction: The azepane is linked via an amino group at the 7-position, whereas the target compound features an azepane-methyl group at the 3-position.

3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline Dihydrochloride

- Synthesis: Prepared via tert-butoxycarbonyl (Boc) deprotection in isopropanolic HCl, yielding a dihydrochloride salt with 93% efficiency .

- Structural features : A piperidine (6-membered ring) substituent at the 8-position and a sulfonyl group at the 3-position.

- Physicochemical properties : IR peaks at 3366 cm⁻¹ (N–H stretch) and 1582 cm⁻¹ (C=C aromatic), with a molecular ion peak at m/z 402.4 .

Toxicity and Anticancer Activity Comparison

4-((3-((2-Chloroethyl)ethylamino)propyl)amino)-6-methoxyquinoline Dihydrochloride

- Toxicity: LD₅₀ of 1.65 mg/kg (intraperitoneal, mice) with tumorigenic effects noted .

- Mechanism : Acts as an alkylating agent, targeting DNA in cancer cells.

1,3-Propanediamine, N-(2-chloroethyl)-N'-(7-(trifluoromethyl)-4-quinolinyl)-, Dihydrochloride

- Toxicity : LD₅₀ of 101 mg/kg (mice), indicating lower acute toxicity than the 6-methoxy analog .

- Structure-activity relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability.

Acetylcholinesterase (AChE) Inhibitory Activity

Tetrahydrobenzonaphthyridine-6-chlorotacrine hybrids () and related dihydrochloride salts demonstrate potent AChE inhibition (IC₅₀ values in nM range). While 3-(Azepan-4-ylmethyl)quinoline dihydrochloride lacks direct data, the presence of a basic azepane nitrogen may facilitate interactions with the AChE catalytic site, analogous to tacrine derivatives .

Spectral Characterization

- IR/NMR : Azepane-methyl groups typically show C–N stretches near 1150–1250 cm⁻¹ and methylene protons at δ 2.5–3.5 ppm in ¹H NMR.

- Mass spectrometry : Molecular ion peaks for dihydrochloride salts are often observed as [M+H]⁺ or [M+2H]²⁺ ions .

Biological Activity

3-(Azepan-4-ylmethyl)quinoline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with an azepane group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, quinoline derivatives have been shown to interact with oxidoreductases and transferases, leading to altered metabolic states in cells .

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially affecting gene expression related to oxidative stress and apoptosis .

- Anticancer Activity : Quinoline derivatives are often evaluated for their anticancer potential. Studies have indicated that such compounds can induce cytotoxic effects in cancer cell lines by disrupting DNA synthesis and cell division processes .

Anticancer Activity

A study evaluating various quinoline derivatives reported significant cytotoxic effects against several cancer cell lines. The IC50 values for 3-(Azepan-4-ylmethyl)quinoline dihydrochloride were found to be comparable to established anticancer agents, highlighting its potential as a therapeutic candidate.

Antibacterial Activity

Research has shown that quinoline derivatives possess antibacterial properties against a range of pathogens. The minimum inhibitory concentration (MIC) of 3-(Azepan-4-ylmethyl)quinoline dihydrochloride was evaluated against common bacterial strains:

Case Studies

- Case Study on Anticancer Activity : In a recent study, 3-(Azepan-4-ylmethyl)quinoline dihydrochloride was tested against the A549 lung cancer cell line. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death .

- Antimicrobial Efficacy : A clinical evaluation highlighted the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria, showcasing its potential as an alternative therapeutic agent .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Azepan-4-ylmethyl)quinoline dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling azepane derivatives with quinoline scaffolds. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) can introduce substituents to the quinoline core . After alkylation or reductive amination to attach the azepane moiety, dihydrochloride formation is achieved via HCl gas or aqueous HCl treatment. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) ensures high purity (>95%). Characterization by / NMR and HRMS confirms structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key steps include:

- Solubility : Test in polar (water, DMSO) and non-polar solvents (DCM, hexane) under controlled pH (1–7.4) using UV-Vis spectroscopy (λmax ~280 nm for quinoline derivatives) .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., 220–250°C range observed for similar quinolines) .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake, critical for storage conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s reactivity in aqueous vs. organic media?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (1–10) and temperatures (25–60°C). Use deuterated solvents (D₂O, CD₃OD) for NMR to track proton exchange or degradation .

- Solvent Effects : Compare reaction yields in DMF, THF, and acetonitrile using Pd(OAc)₂/PPh₃ catalysts. For example, DMF enhances solubility but may promote side reactions in acidic conditions .

Q. How can researchers resolve contradictions in spectroscopic data across different batches?

- Methodological Answer :

- Orthogonal Verification : Cross-validate NMR (e.g., , , DEPT-135) with FT-IR (C=N stretch ~1600 cm⁻¹) and X-ray crystallography (if crystalline) .

- Batch Analysis : Use LC-MS to identify impurities (e.g., unreacted azepane or quinoline precursors). Adjust reaction time/temperature to minimize byproducts .

Q. What strategies ensure stability during long-term storage for in vivo studies?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, amber vials with desiccants (silica gel). Avoid repeated freeze-thaw cycles.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free base form) can be quantified via calibration curves .

Data Analysis and Mechanistic Questions

Q. How to analyze conflicting bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain bioavailability discrepancies.

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may reduce efficacy .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., kinases). Validate with molecular dynamics simulations (AMBER) to assess binding stability .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Synthetic Optimization Questions

Q. How to troubleshoot low yields in the final dihydrochloride formation step?

- Methodological Answer :

- Acid Selection : Compare HCl gas (anhydrous conditions) vs. aqueous HCl (37%). Excess acid (2.5–3.0 equiv) ensures complete protonation.

- Crystallization Control : Slow cooling (0.5°C/min) in ethanol/water (7:3 v/v) improves crystal quality. Filter under nitrogen to prevent moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.